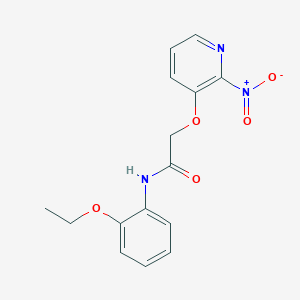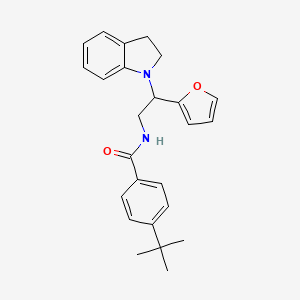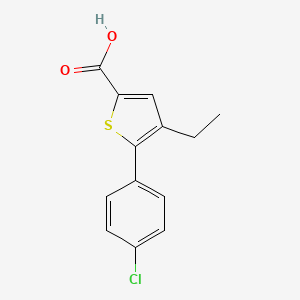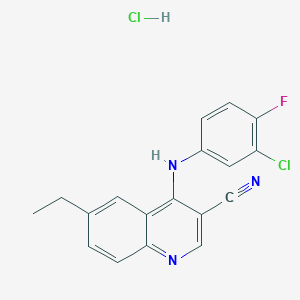![molecular formula C27H25F3N4O2 B2526977 Ethyl-1-(5-Phenyl-7-(3-(Trifluormethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-carboxylat CAS No. 477242-34-5](/img/structure/B2526977.png)
Ethyl-1-(5-Phenyl-7-(3-(Trifluormethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate is an organic compound notable for its complex structure which includes phenyl, pyrrolo[2,3-d]pyrimidin, and piperidine units
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate has numerous applications:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: As a probe in studying biological systems due to its structural similarities with certain biological molecules.
Medicine: Potential use as a lead compound in drug discovery, targeting conditions such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is a part of this compound, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which this compound is a part of, are known to interact with their targets in a way that leads to a variety of biological activities . The compound’s interaction with its targets could result in changes that contribute to its biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of this compound involves multiple steps. The initial stage usually includes the formation of the pyrrolo[2,3-d]pyrimidin core through a series of cyclization reactions involving amines and aldehydes. Subsequent steps often include the introduction of the phenyl groups and the piperidine unit through nucleophilic substitutions and coupling reactions. Typical conditions involve the use of solvents like dichloromethane, catalysts like palladium or copper, and temperature-controlled reactions ranging from room temperature to reflux conditions.
Industrial Production Methods:
Industrial production typically scales up the laboratory synthesis methods with optimizations for yield and cost-effectiveness. It often involves continuous-flow reactors to ensure consistent reaction conditions and high throughput. The selection of catalysts and reagents is crucial to minimize by-products and maximize purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate can undergo a variety of reactions including:
Oxidation: Converts the ethyl group to an acid or aldehyde under conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation can reduce the phenyl rings, particularly affecting substituents on the aromatic rings.
Substitution: Both electrophilic and nucleophilic substitutions can occur, especially involving the trifluoromethyl and phenyl groups. Common reagents include halogens, alkoxides, and other nucleophiles.
Common Reagents and Conditions:
Reagents like lithium aluminum hydride for reductions, N-bromosuccinimide for bromination, and boron tribromide for demethylations are frequently used. Reaction conditions often need fine-tuning to avoid overreaction and ensure high selectivity.
Major Products:
Depending on the reaction conditions, major products can include various derivatives of the parent compound with modifications on the phenyl and pyrimidine rings, leading to new functional groups or enhanced biological activities.
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-(3-(trifluoromethyl)phenyl)-pyrrolo[2,3-d]pyrimidin-4-ylcarboxylate
5-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine
1-(3-(Trifluoromethyl)phenyl)-7-phenyl-pyrrolo[2,3-d]pyrimidine
Each of these compounds has distinct modifications that can affect their chemical and biological properties, but ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate remains unique in its balance of structural complexity and functional diversity.
Eigenschaften
IUPAC Name |
ethyl 1-[5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N4O2/c1-2-36-26(35)19-11-13-33(14-12-19)24-23-22(18-7-4-3-5-8-18)16-34(25(23)32-17-31-24)21-10-6-9-20(15-21)27(28,29)30/h3-10,15-17,19H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJJZJZXNMDDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2526896.png)
![N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2526898.png)


![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/new.no-structure.jpg)
![Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate](/img/structure/B2526905.png)
![2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2526907.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea](/img/structure/B2526913.png)
![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2526914.png)

![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2526917.png)
